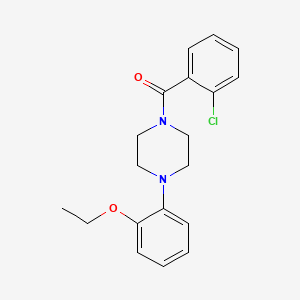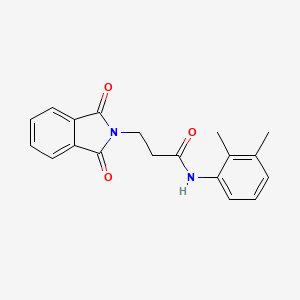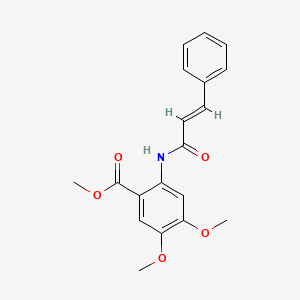
1-(2-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(2-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine, involves various chemical pathways. These pathways often include reactions with chlorobenzoyl and ethoxyphenyl groups to form the desired piperazine structure. For instance, the synthesis of related compounds has been achieved through reactions involving chlorobenzoyl and alkoxylphenyl thiocarbamyl derivatives, showcasing the versatility and complexity of synthetic routes for such molecules (Romagnoli et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including 1-(2-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine, reveals insights into their conformation and structural characteristics. Spectroscopic techniques, such as NMR and X-ray crystallography, have been utilized to elucidate the molecular structures of similar compounds. For example, studies on chlorodiorganotin(IV) complexes with methoxyphenylpiperazine derivatives have shown distorted trigonal bipyramidal geometries around the central Sn atom, highlighting the intricate molecular geometry of these compounds (Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions can include substitutions, additions, and other transformations that affect their pharmacological and physical properties. The reactivity of these compounds is influenced by the nature of substituents on the piperazine ring, which can lead to the formation of compounds with significant biological activity (Dong Chuan-min, 2014).
Physical Properties Analysis
The physical properties of 1-(2-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine and related compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents present on the piperazine ring. For instance, the solubility in different solvents and the thermal stability can be significantly influenced by the nature of the alkyl and aryl groups attached to the piperazine nucleus.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity towards other chemical agents, are essential for understanding their behavior in chemical reactions and biological systems. These properties are influenced by the electronic structure of the molecule, which can be analyzed through spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis. Studies have provided insights into the vibrational and electronic properties of similar compounds, facilitating a deeper understanding of their chemical behavior (Prabavathi et al., 2015).
properties
IUPAC Name |
(2-chlorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-6-5-9-17(18)21-11-13-22(14-12-21)19(23)15-7-3-4-8-16(15)20/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWZEBKMPHVYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)




![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)